molecular formula C20H13ClN2O2S B2582820 Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 478080-47-6

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate

Cat. No.: B2582820
CAS No.: 478080-47-6
M. Wt: 380.85
InChI Key: VRAMBWZLTKQABU-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is a pyridine derivative with the molecular formula C₂₀H₁₃ClN₂O₂S and a molecular weight of 380.86 g/mol (CAS: 478080-47-6). Its structure comprises a pyridine ring substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a sulfanyl bridge connecting the pyridine to a methyl benzenecarboxylate moiety.

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAMBWZLTKQABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-2-pyridine. This intermediate is then reacted with thiophenol to introduce the sulfanyl group, followed by esterification with methyl benzoate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The cyano group can be reduced to primary amines.
  • Substitution Reactions : The chlorophenyl group can undergo nucleophilic aromatic substitution .

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary evaluations suggest that derivatives of this compound may exhibit cytotoxic effects against human cancer cell lines .

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its structural features enable it to interact with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and materials science.

Anticancer Evaluation

A study published in Molecules evaluated new compounds derived from similar structures for their anticancer properties. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound as a scaffold for developing anticancer agents .

Antimicrobial Activity

Another research article focused on synthesizing derivatives of compounds containing the chlorophenyl and sulfanyl functionalities. The results indicated that these derivatives exhibited notable antimicrobial activity against several pathogens, suggesting that this compound could be further explored for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can be compared to other pyridine derivatives, such as 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, which shares a pyridine core but differs in substituents and saturation. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Feature This compound 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Core Structure Pyridine (fully aromatic) 1,2-Dihydropyridine (partially saturated)
Substituents - 4-(4-Chlorophenyl)
- 3-Cyano
- Sulfanyl-linked methyl benzenecarboxylate
- 4-Methylbenzyl
- Methylsulfanyl
- Oxo group at position 2
- 4-Chlorophenyl
Key Functional Groups Ester (benzenecarboxylate), nitrile, sulfanyl Ketone (oxo), nitrile, methylsulfanyl, benzyl
Molecular Formula C₂₀H₁₃ClN₂O₂S Not explicitly provided in available sources
Molecular Weight 380.86 g/mol Not available
Potential Reactivity Likely influenced by electron-withdrawing ester and nitrile groups Partially saturated ring may enhance nucleophilic reactivity; oxo group could participate in H-bonding

Key Observations

Aromaticity vs. Saturation : The target compound retains full pyridine aromaticity, whereas the analogous derivative features a 1,2-dihydropyridine core. Saturation in the latter may increase conformational flexibility and alter electronic properties .

The sulfanyl bridge in the target compound differs from the methylsulfanyl group in the analog, which may modulate electronic effects (e.g., resonance or inductive interactions) on the pyridine ring.

Functional Group Diversity: The analog’s oxo group could enable hydrogen bonding or keto-enol tautomerism, absent in the target compound.

Research Findings

  • Synthetic Applications: The cyano and sulfanyl groups in both compounds suggest utility as intermediates in heterocyclic synthesis, though comparative reactivity studies are lacking in the cited sources.

Biological Activity

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate, with the molecular formula C20H13ClN2O2S, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A chlorophenyl group
  • A cyano group
  • A pyridinyl group
  • A sulfanyl linkage to a benzenecarboxylate moiety

This structural complexity contributes to its diverse biological activities and potential as a lead compound in drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially altering physiological processes.
  • Receptor modulation : It may bind to receptors, influencing signaling pathways associated with disease states.
  • Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in specific cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro assays have reported:

  • Efficacy against Gram-positive and Gram-negative bacteria , with varying degrees of effectiveness.
  • Potential use as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency.
  • Mechanistic Insights : Another study explored the compound's mechanism of action using flow cytometry and western blot analysis. Results indicated that the compound activates caspase pathways leading to apoptosis in treated cells.
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting significant antimicrobial potential.

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Reference
Anticancer ActivityBreast Cancer Cell Line15
Anticancer ActivityLung Cancer Cell Line12
Antimicrobial ActivityStaphylococcus aureus25
Antimicrobial ActivityEscherichia coli50

Q & A

Basic Research Question

  • HPLC Analysis : Use a C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection at 254 nm. Compare retention times against known impurities (e.g., methyl ester derivatives, , Table 1) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.04) and fragment patterns to detect side products like des-cyano analogs.

How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?

Advanced Research Question

  • Cross-Validation : Compare NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.2 ppm) with SCXRD-derived torsion angles. Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers around the sulfanyl group).
  • DFT Calculations : Optimize the structure using Gaussian09 and simulate NMR spectra to reconcile experimental data .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Analog Synthesis : Modify the pyridinyl (e.g., replace Cl with F), benzoate (e.g., ethyl vs. methyl ester), or sulfanyl linker (e.g., sulfonyl vs. sulfanyl).
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) and correlate activity with steric/electronic parameters (Hammett σ constants, LogP) .

How can researchers assess the metabolic stability of this compound?

Advanced Research Question

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites include the ester group (hydrolysis) and sulfur atom (oxidation) .
  • Stability Studies : Perform accelerated degradation tests under acidic/basic/oxidative conditions to identify labile functional groups.

What methods are suitable for characterizing polymorphic forms?

Advanced Research Question

  • Thermal Analysis : Use DSC to identify melting points and transitions between polymorphs.
  • PXRD : Compare experimental patterns with simulated data from SCXRD (e.g., ’s unit cell parameters: a = 10.2 Å, b = 12.5 Å) .

How can computational tools aid in optimizing synthetic yields?

Advanced Research Question

  • Reaction Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies for key steps (e.g., sulfur nucleophilic attack).
  • Machine Learning : Train models on reaction databases to predict optimal solvents/temperatures for coupling steps .

What protocols validate the compound’s stability under storage conditions?

Basic Research Question

  • Long-Term Stability : Store samples at –20°C (desiccated) and analyze monthly via HPLC for degradation (e.g., ester hydrolysis to carboxylic acid).
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic stability .

How can researchers address discrepancies in biological activity across studies?

Advanced Research Question

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay).
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines, incubation times, and solvent effects (e.g., DMSO tolerance) .

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